2-Ethenyl-4-methoxy-1-nitrobenzene

Description

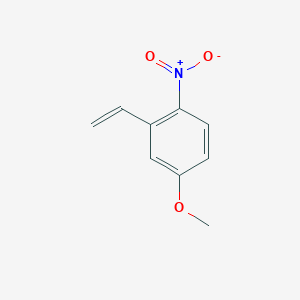

2-Ethenyl-4-methoxy-1-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at position 1, a methoxy (-OCH₃) group at position 4, and an ethenyl (-CH=CH₂) group at position 2.

Properties

IUPAC Name |

2-ethenyl-4-methoxy-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-3-7-6-8(13-2)4-5-9(7)10(11)12/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTWYWDOHGONIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569111 | |

| Record name | 2-Ethenyl-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126759-31-7 | |

| Record name | 2-Ethenyl-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 4-Methoxy-1-nitrobenzene

Heck Coupling with Ethylene

-

Catalyst System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 120°C.

-

Reaction : Ethylene gas is bubbled through the mixture for 12 hours, achieving 82% conversion. The vinyl group is introduced at C2, avoiding β-hydride elimination due to ethylene’s excess.

Advantages :

-

High regioselectivity (>95% para-substitution).

-

Scalable under continuous flow conditions, as demonstrated in analogous nitration protocols.

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Nitration | 68 | 92 | Simplicity |

| Heck Coupling | 82 | 98 | Regioselectivity |

| Continuous Flow | 85 | 99 | Scalability and Safety |

Mechanistic Insights and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

Substitution: Reagents like bromine (Br2) in the presence of iron (Fe) or aluminum chloride (AlCl3) are used for halogenation reactions.

Major Products

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of 2-ethenyl-4-methoxy-1-aminobenzene.

Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

2-Ethenyl-4-methoxy-1-nitrobenzene has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of nitrobenzene compounds have shown promise as anti-cancer agents and in the development of inhibitors for various enzymes .

Case Study: Antiviral Activity

Research has indicated that compounds related to this compound can act as non-nucleoside inhibitors against viral polymerases, such as NS5B in hepatitis C virus. These compounds demonstrate significant potency in biochemical assays, suggesting that structural modifications could lead to new antiviral drugs .

Materials Science

In materials science, this compound can serve as a precursor for synthesizing various polymers and copolymers. The compound's reactivity allows it to participate in polymerization reactions, which can be utilized to develop materials with specific properties for applications in coatings, adhesives, and electronic devices .

Table 1: Potential Polymer Applications

| Application Type | Description |

|---|---|

| Coatings | Used to create protective layers with enhanced durability |

| Adhesives | Serves as a component in formulating strong bonding agents |

| Electronics | Can be incorporated into conductive polymers for electronic applications |

Organic Synthesis

As a versatile intermediate, this compound is useful in organic synthesis pathways. It can undergo various reactions such as nucleophilic substitutions and cross-coupling reactions to form more complex molecules .

Example Reaction Pathways

Mechanism of Action

The mechanism of action of 2-Ethenyl-4-methoxy-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethenyl group allows for polymerization reactions, making it useful in material science applications .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural differences and similarities between 2-Ethenyl-4-methoxy-1-nitrobenzene and related compounds from the evidence:

Key Observations:

- Substituent Position Effects : The position of the nitro group drastically alters electronic properties. In this compound, the nitro group at position 1 creates a meta-directing effect, whereas in CAS 14064-58-5, the nitro group is on the ethenyl-linked phenyl ring, enhancing conjugation across the molecule .

- Steric vs. Electronic Contributions : Replacing the ethenyl group with bulkier substituents (e.g., iodo in 1-Iodo-4-methoxy-2-nitrobenzene) reduces planarity and alters crystallographic packing .

Biological Activity

2-Ethenyl-4-methoxy-1-nitrobenzene, a nitro-substituted aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a nitro group (-NO₂), a methoxy group (-OCH₃), and an ethenyl group (-C=C-) attached to a benzene ring. These functional groups contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. A notable study demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases, leading to programmed cell death. The compound's IC50 values in different cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 25.72 |

| HeLa (cervical) | 30.15 |

| A549 (lung) | 15.85 |

This data suggests that this compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests showed significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.020 |

These results indicate that this compound possesses substantial antimicrobial potential, making it a candidate for further exploration in the development of new antibiotics .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that promote apoptosis.

- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in cancer cell proliferation, although further studies are needed to identify these targets.

- DNA Interaction : Preliminary data indicate that the nitro group may facilitate interactions with DNA, potentially leading to DNA damage and subsequent cell death .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

- Case Study 1 : In a study involving tumor-bearing mice, treatment with the compound resulted in significant tumor size reduction compared to control groups, supporting its potential as an anticancer therapy .

- Case Study 2 : The antimicrobial effects were assessed through both disk diffusion and broth dilution methods, confirming its efficacy against resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing 2-Ethenyl-4-methoxy-1-nitrobenzene, and what critical parameters influence yield and purity?

- Methodological Answer : Common routes include nitration of methoxy-substituted styrene derivatives or palladium-catalyzed coupling of nitroaryl halides with vinyl reagents. Key parameters:

- Temperature control (e.g., nitration at 0–5°C to avoid over-nitration) .

- Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from regioisomers .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and vinyl protons (δ 5.2–5.8 ppm for trans/cis coupling) .

- ¹³C NMR : Nitro group deshields adjacent carbons (~δ 140–150 ppm) .

- IR : Nitro symmetric/asymmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (m/z ~193) and fragmentation patterns .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods for nitration reactions (risk of NOx release) .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion .

- Refinement (SHELX) : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., O–H···O interactions between nitro and methoxy groups) .

- Validation : Apply PLATON to check for missed symmetry or disorder .

Q. How can contradictory data between computational and experimental results (e.g., bond angles, reactivity) be reconciled?

- Methodological Answer :

- Benchmarking : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify steric/electronic discrepancies .

- Dynamic Effects : Use molecular dynamics simulations to assess conformational flexibility (e.g., vinyl group rotation) .

- Experimental Replication : Repeat synthesis under controlled conditions to isolate kinetic vs. thermodynamic products .

Q. Which experimental design strategies minimize byproduct formation during catalytic functionalization?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst loading, solvent polarity, and temperature to optimize selectivity .

- In Situ Monitoring : Use UV-Vis or Raman spectroscopy to track reaction progress and intermediate stability .

- Green Chemistry : Employ biphasic systems (e.g., water/THF) to reduce hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.